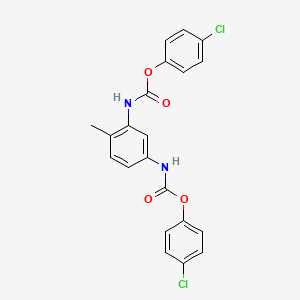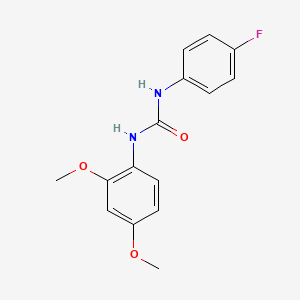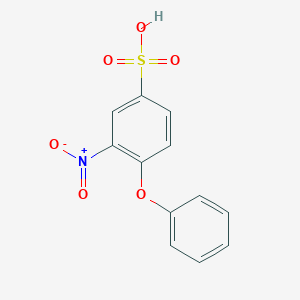
3-Methylphenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl propylcarbamate is a chemical compound with the molecular formula C₁₀H₁₂NO₂. It belongs to the carbamate class of compounds. The compound’s structure consists of a phenyl ring (substituted with a methyl group) attached to a propylcarbamate functional group.
Preparation Methods
a. Synthetic Routes:
The synthetic preparation of 3-Methylphenyl propylcarbamate involves the reaction of 3-methylphenol (also known as meta-cresol) with propyl isocyanate. The reaction proceeds as follows:
3-Methylphenol+Propyl isocyanate→3-Methylphenyl propylcarbamate
b. Reaction Conditions:
The reaction typically occurs under mild conditions, with the reactants mixed in an appropriate solvent (such as dichloromethane or toluene). The reaction temperature and time may vary depending on the specific synthetic protocol.
c. Industrial Production:
This compound is not commonly produced on an industrial scale. Its use is primarily in research and specialized applications.
Chemical Reactions Analysis
3-Methylphenyl propylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate functional group can be hydrolyzed to yield 3-methylphenol and propylamine.
Esterification: The compound can react with acid chlorides or anhydrides to form esters.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions depend on the specific transformation. Major products include derivatives of 3-methylphenol and propylamine.
Scientific Research Applications
3-Methylphenyl propylcarbamate finds limited applications due to its specialized nature. Some areas of interest include:
Biological Research: It may serve as a substrate or inhibitor in enzymatic studies.
Medicinal Chemistry: Researchers explore its potential as a prodrug or targeting moiety.
Pesticide Chemistry: Carbamates are known for their insecticidal properties.
Mechanism of Action
The compound’s mechanism of action likely involves its conversion to 3-methylphenol and propylamine. These metabolites may interact with cellular targets, affecting biological processes.
Comparison with Similar Compounds
3-Methylphenyl propylcarbamate is unique due to its specific substitution pattern. Similar compounds include other carbamates, such as phenyl N-propylcarbamate and phenyl N-methylcarbamate.
Remember that while this compound has intriguing properties, its practical applications remain niche Researchers continue to explore its potential in various fields
Properties
CAS No. |
60249-27-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3-methylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
SGUARVAWHMLPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)


![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)




